Product packaging for (2-Cyano-4-hydroxyphenyl)boronic acid(Cat. No.:CAS No. 1186420-91-6)

(2-Cyano-4-hydroxyphenyl)boronic acid

Numéro de catalogue: B1381102
Numéro CAS: 1186420-91-6
Poids moléculaire: 162.94 g/mol
Clé InChI: FWQFSZVOFOQNNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Cyano-4-hydroxyphenyl)boronic acid (CAS 1186420-91-6) is a sophisticated aryl boronic acid derivative with a molecular weight of 162.94 g/mol and the molecular formula C 7 H 6 BNO 3 . Its structure features a unique push-pull electronic system, where a strong electron-withdrawing cyano group at the ortho position and an electron-donating hydroxyl group at the para position work in concert to define its distinct reactivity and properties . This makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The primary application of this compound is as a key precursor in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds . The boronic acid group enables coupling with aryl or vinyl halides, while the hydroxyl group provides a handle for further derivatization through reactions like esterification or etherification, allowing for the construction of complex biaryl structures often found in pharmaceuticals and advanced materials . Researchers value this compound for its role in molecular modification, as the introduction of the boronic acid group can significantly alter a molecule's selectivity, physicochemical, and pharmacokinetic characteristics . As a Lewis acid, the compound's boronic acid group can form reversible covalent complexes with biological nucleophiles, such as hydroxyl groups in enzymes or carbohydrates . This mechanism is central to the activity of several FDA-approved boronic acid drugs, such as the proteasome inhibitor Bortezomib, highlighting the potential of this compound class in developing new therapeutic agents . The compound requires careful handling and storage under an inert atmosphere at 2-8°C to ensure stability . It is critical to note that this product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BNO3 B1381102 (2-Cyano-4-hydroxyphenyl)boronic acid CAS No. 1186420-91-6

Propriétés

IUPAC Name

(2-cyano-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQFSZVOFOQNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)O)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Multi-Step Synthesis via Nitration and Reduction (From 2-Cyanobenzene Boric Acid)

A representative industrially relevant method involves the following sequence:

Step Reaction Description Key Reagents & Conditions Outcome
1. Nitration 2-Cyanobenzene boric acid is nitrated at the 4-position using fuming nitric acid and concentrated sulfuric acid at ≤20 °C. Concentrated H₂SO₄, fuming HNO₃, ice-salt bath, 80 °C for 5 h Formation of 2-cyano-4-nitrophenylboronic acid (light yellow solid)
2. Reduction to Aldehyde 2-Cyano-4-nitrophenylboronic acid is reduced with diisobutylaluminum hydride (DIBAL-H) at 0 °C to 10 °C to yield 2-formyl-4-nitrophenylboronic acid. DIBAL-H in toluene, 0 °C, 2 h, monitored by HPLC 2-Formyl-4-nitrophenylboronic acid
3. Reduction to Hydroxymethyl The aldehyde is further reduced by sodium borohydride or potassium borohydride in methanol at 0 °C to room temperature. NaBH₄ or KBH₄, MeOH, 0–20 °C, 2 h 2-Hydroxymethyl-4-nitrophenylboronic acid
4. Hydrolysis and Purification Acidification, extraction, drying, and recrystallization in ethanol yield the purified intermediate. Dilute HCl quench, ethyl acetate extraction, drying with Na₂SO₄, recrystallization Pure boronic acid intermediate

This sequence is followed by further conversion steps to introduce the hydroxy group at the 4-position, typically via reduction of the nitro group or via hydrolysis of protected intermediates.

Direct Lithiation and Boronation Route (From 2-Bromophenol Derivatives)

An alternative approach involves:

Step Reaction Description Key Reagents & Conditions Outcome
1. Protection of Hydroxyl The phenolic hydroxyl group of 2-bromophenol is protected using tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) groups to prevent side reactions during lithiation. TBDMS-Cl or THP reagents, base Protected 2-bromophenol
2. Formation of Grignard or Lithiate Reagent The protected 2-bromophenol is converted to a Grignard reagent or lithiated using n-butyllithium at low temperature (−78 °C). Mg or n-BuLi, inert atmosphere, −78 °C Organometallic intermediate
3. Boronation The organometallic intermediate is reacted with trimethyl borate or triisopropyl borate to install the boronic ester moiety. B(OMe)₃ or B(OiPr)₃, −78 °C to room temperature Boronic ester intermediate
4. Deprotection and Hydrolysis Acidic hydrolysis removes the protecting group and converts the boronic ester to the boronic acid. Dilute acid (HCl), aqueous workup (2-Cyano-4-hydroxyphenyl)boronic acid

This method offers advantages in yield (typically around 60–70%) and scalability, with protecting groups that are easy to remove and compatible with industrial processes.

Pd-Catalyzed Cross-Coupling and Boronic Acid Formation

In research settings, hydroxyphenylboronic acids can also be synthesized via palladium-catalyzed borylation of aryl halides:

  • Starting from 2-bromo-4-cyanophenol derivatives, Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron under mild conditions affords the boronic ester.
  • Subsequent hydrolysis yields the boronic acid.
  • This method is efficient for complex substrates and allows for functional group tolerance, but may require expensive catalysts and ligands.

Comparative Table of Preparation Methods

Method Starting Material Key Steps Yield Range Advantages Disadvantages
Nitration-Reduction Sequence 2-Cyanobenzene boric acid Nitration → Reduction (aldehyde, hydroxymethyl) → Hydrolysis Moderate to high (not always specified) Industrially scalable; well-monitored by HPLC Multi-step; requires careful temperature control
Protection-Lithiation-Boronation 2-Bromophenol derivatives Protection → Lithiation → Boronation → Deprotection ~60–70% Good yield; scalable; easy deprotection Requires protecting group steps; moisture sensitive reagents
Pd-Catalyzed Borylation 2-Bromo-4-cyanophenol Pd-catalyzed borylation → Hydrolysis Variable, often high in research Mild conditions; functional group tolerant Costly catalysts; less industrially adopted

Research Findings and Process Considerations

  • The nitration step must be carefully temperature-controlled (≤20 °C) to avoid over-nitration or decomposition.
  • Use of diisobutylaluminum hydride (DIBAL-H) for selective reduction of the cyano or nitro groups to aldehydes is effective but requires strict moisture exclusion and temperature control.
  • Protection of the phenolic hydroxyl with tert-butyldimethylsilyl or tetrahydropyranyl groups enhances lithiation yields and prevents side reactions during organometallic formation.
  • The boronation step with triisopropyl borate or trimethyl borate is well-established, with aqueous acidic workup to yield the free boronic acid.
  • Pd-catalyzed borylation offers a more direct route but is less favored industrially due to catalyst cost and sensitivity.
  • Analytical monitoring by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and recrystallization purity checks are critical throughout the process.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Cyano-4-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases (e.g., potassium carbonate), and solvents like ethanol or water. Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce quinones or other oxidized derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Cross-Coupling Reactions
One of the primary applications of (2-cyano-4-hydroxyphenyl)boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds which are essential in pharmaceuticals and agrochemicals.

Reaction Type Reagents Conditions Yield (%) Reference
Suzuki-MiyauraAryl halides + this compoundPd catalyst, baseUp to 95
BorylationAryl halides + B2pin2Ni or Cu catalyst80-90

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. These compounds have been shown to inhibit specific pathways involved in tumor growth.

  • Case Study: Inhibition of Cancer Cell Proliferation
    • Compound Tested: this compound
    • Target: Human breast cancer cells
    • Mechanism: Induction of apoptosis through the inhibition of the PI3K/Akt pathway.
    • Result: IC50 values in the low micromolar range demonstrating potent activity against cancer cell lines .

Materials Science

Development of Functional Materials
this compound has been utilized in the development of advanced materials, including hydrogels and covalent organic frameworks (COFs). Its ability to form dynamic covalent bonds enhances the properties of these materials.

Material Type Application Properties Enhanced Reference
HydrogelDrug delivery systemspH stability, reversible gel-sol transition
Covalent Organic Frameworks (COFs)Gas storage and separationHigh surface area, tunable porosity

Analytical Chemistry

Fluorescent Probes
The compound has been incorporated into fluorescent probes for bioanalytical applications. Its ability to bind selectively to certain biomolecules makes it valuable for detecting specific targets.

  • Case Study: Glycan Detection
    • Probe: PBA-BODIPY dye synthesized with this compound.
    • Application: Measurement of binding to glycan chains on antibodies.
    • Method: Quartz Crystal Microbalance (QCM).
    • Outcome: High sensitivity and specificity for glycan detection .

Mécanisme D'action

The mechanism of action of (2-Cyano-4-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In the context of Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, facilitating the formation of new carbon-carbon bonds . In biological systems, the boronic acid group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

(2-Cyano-4-hydroxyphenyl)boronic acid shares structural similarities with several boronic acids, including:

  • (4-Cyano-2-methylphenyl)boronic acid (CAS 313546-18-8): Methyl substitution at the 2-position instead of cyano, reducing electron-withdrawing effects .
  • (2-Cyano-4-methylphenyl)boronic acid (CAS 1328882-30-9): Methyl group at the 4-position instead of hydroxyl, altering hydrogen-bonding capability .
  • 6-Hydroxynaphthalen-2-yl boronic acid : A naphthalene-based analog with demonstrated antiproliferative activity (IC50 = 0.1969 µM) .

Key Structural Differences :

Compound Substituents (Position) Key Functional Groups
(2-Cyano-4-hydroxyphenyl) -CN (2), -OH (4) Cyano, hydroxyl
(4-Cyano-2-methylphenyl) -CH3 (2), -CN (4) Methyl, cyano
6-Hydroxynaphthalen-2-yl -OH (6), fused naphthalene Hydroxyl, extended π-system

The cyano group in this compound is strongly electron-withdrawing, likely lowering its pKa compared to methyl-substituted analogs, enhancing Lewis acidity and diol-binding kinetics .

Physicochemical Properties: pKa and Binding Affinity

Boronic acid reactivity depends on pKa and diol-binding constants:

  • 3-AcPBA and 4-MCPBA (common in physiological applications) have high pKa (~8.8–9.2), limiting diol binding at physiological pH (7.4) .
  • Diphenylborinic acid (borinic acid analog) exhibits ~10-fold higher association constants with diols (e.g., catechol) than boronic acids, attributed to steric and electronic factors .

Predicted Properties of this compound:

  • The electron-withdrawing cyano group likely reduces pKa, shifting the equilibrium toward the boronate form at physiological pH, enhancing diol binding .
  • Hydroxyl substitution may improve water solubility compared to purely hydrophobic analogs (e.g., phenanthren-9-yl boronic acid) .

Activité Biologique

(2-Cyano-4-hydroxyphenyl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of a boronic acid moiety linked to a cyano and a hydroxy group on a phenyl ring. This configuration allows for diverse interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity.
  • Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules, thus affecting various biochemical pathways and cellular processes .

Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. For instance, derivatives of this compound have shown selective cytotoxicity towards pancreatic adenocarcinoma cells, with IC50 values ranging from 1.45 to 4.25 μM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity
Capan-12.29High
HEp-23.10Moderate
NCI-H4603.75Moderate
LN-2294.00Low

Case Studies

  • Study on Pancreatic Cancer : A study evaluated the effects of this compound on the Capan-1 pancreatic adenocarcinoma cell line. The compound exhibited significant inhibition of cell proliferation at concentrations as low as 10 µM, demonstrating a promising therapeutic window compared to normal peripheral blood mononuclear cells (PBMC), which showed minimal toxicity at similar concentrations .
  • Cell Cycle Analysis : Another investigation focused on the impact of this compound on cell cycle progression in various cancer cell lines. Results indicated that treatment led to a strong accumulation of cells in the G2/M phase, suggesting a mechanism that disrupts normal cell cycle regulation .

Antiviral Activity

Recent findings suggest that this compound may also possess antiviral properties. It has shown moderate activity against several respiratory viruses, including Influenza A and B strains, with effective concentrations ranging from 31.3 to 39.5 μM .

Table 2: Antiviral Activity Against Respiratory Viruses

VirusEC50 (µM)
HCoV-229E39.5
Influenza A/H1N131.3
Influenza B35.0

Q & A

Q. What is the mechanistic basis for the reversible binding of (2-Cyano-4-hydroxyphenyl)boronic acid with diols, and how does pH influence this interaction?

The boronic acid group forms reversible cyclic esters with 1,2- or 1,3-diols via nucleophilic attack on the boron atom. The binding equilibrium depends on the pKa of the boronic acid and the diol. At pH values between the pKa of the free boronic acid and the boronate-diol complex, the interaction is optimized due to deprotonation of the boron hydroxyl group, enhancing electrophilicity . For example, fructose binds faster (kon ~10^3 M⁻¹s⁻¹) than glucose due to favorable stereoelectronic alignment . Adjusting pH to match the target diol’s pKa is critical for maximizing binding efficiency.

Q. What synthetic strategies are recommended for preparing this compound derivatives while avoiding purification challenges?

Boronic acids are often synthesized as protected prodrugs (e.g., esters) to circumvent purification difficulties caused by their polarity and hygroscopicity. Aromatic boronic acids like this compound can be prepared via Miyaura borylation using palladium catalysts or via directed ortho-metalation followed by boronation. Post-synthetic modifications (e.g., introducing cyano or hydroxyl groups) require orthogonal protection to prevent undesired cross-reactivity .

Q. How can boronic acid-diol interactions be leveraged for glycoprotein analysis in cellular studies?

Immobilized this compound on surfaces (e.g., SPR chips) captures glycoproteins via cis-diol motifs on glycosylation sites. However, non-specific interactions (e.g., electrostatic) can reduce selectivity. To mitigate this, use high-pH borate buffers (≥8.5) to weaken secondary interactions, or introduce competing sugars (e.g., sorbitol) during washing steps .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the selectivity of boronic acid-based glycoprotein capture systems?

Contradictions often arise from buffer composition, pH, or competing analytes. For instance, RNAse B binding to boronic acid surfaces is pH-dependent, with optimal selectivity at pH 8.5–9.0. If non-glycosylated proteins (e.g., avidin) show false-positive binding, revise buffer ionic strength or include detergents (e.g., 0.1% Tween-20) to disrupt hydrophobic interactions . Validate specificity using knockout cell lines or enzymatic deglycosylation controls.

Q. What experimental design considerations are critical for developing this compound-based chemosensors with real-time response capabilities?

Kinetic profiling is essential: use stopped-flow spectroscopy to determine kon/koff rates for target diols (e.g., glucose vs. fructose). Sensors with kon >10^3 M⁻¹s⁻¹ enable sub-second response times. Incorporate fluorophores (e.g., isoquinolinyl derivatives) that undergo polarity-dependent emission shifts upon boronate ester formation. Ensure physiological pH compatibility by tuning the boronic acid’s electron-withdrawing substituents (e.g., cyano groups lower pKa) .

Q. How can boronic acid moieties enhance the therapeutic efficacy of small-molecule inhibitors, as seen in proteasome or tubulin-targeting drugs?

The boronic acid group acts as a reversible covalent warhead, improving target residence time and potency. For example, in tubulin inhibitors, boronic acid mimics the hydroxyl group of combretastatin A-4, forming stable interactions with β-tubulin’s Thr179 residue. Structure-activity relationship (SAR) studies should balance boron’s electrophilicity with bioavailability: introduce hydrophilic groups (e.g., 4-hydroxyphenyl) to improve solubility without compromising target engagement .

Q. What strategies address the instability of boronic acid-diol crosslinks in hydrogel formulations under physiological conditions?

Co-crosslink with dynamic covalent bonds (e.g., phenylboronate-salicylate esters) to stabilize networks. For hyaluronan-based hydrogels, increase boronic acid substitution density (>10%) or use multivalent diols (e.g., alginate) to enhance crosslinking efficiency. Monitor viscoelasticity via rheology at varying pH (5.0–7.4) to simulate in vivo conditions .

Methodological Best Practices

  • Binding Studies : Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, Kd) and differentiate specific vs. non-specific interactions .
  • Synthetic Optimization : Employ automated mass spectrometry (MS) for rapid reaction screening, particularly in multicomponent reactions involving boronic acids .
  • In Vivo Testing : For boron-containing therapeutics, assess boron neutron capture therapy (BNCT) compatibility by evaluating 10B isotopic enrichment and tumor-targeting specificity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.